Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methylsulfonyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-11(13)10-6-7-5-8(17(2,14)15)3-4-9(7)12-10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKZHQKGPZQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352869 | |
| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-28-5 | |
| Record name | Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205873-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Key Reaction Steps
1.1 Starting Material and Core Indole Synthesis
The indole skeleton is commonly constructed using classical indole synthesis methods such as the Fischer indole synthesis or Hemetsberger indole synthesis, starting from substituted aromatic precursors. For example, methyl 5,7-dimethoxyindole-2-carboxylate derivatives have been prepared via condensation and cyclization steps involving substituted benzaldehydes and azides.
For the target compound, the key intermediate is often a 5-substituted indole-2-carboxylic acid or ester, which can be further functionalized.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group at the 5-position can be introduced via oxidation of a methylthio substituent or direct sulfonylation reactions.
One approach involves the preparation of 5-methylsulfonyl amido indoline-2-carboxylic acid intermediates, which can then be converted to the corresponding methyl esters.
Sulfonylation is typically achieved by reacting the 5-amino indole or indoline derivatives with methylsulfonyl chloride under controlled acidic conditions to yield the methylsulfonyl-substituted intermediate.
The 2-carboxylic acid group is esterified to the methyl ester either by Fischer esterification (acid-catalyzed reaction with methanol) or by using methylating agents under basic conditions.
Typical conditions include refluxing the acid in methanol with an acid catalyst or using reagents such as methyl iodide with a base.
Detailed Multi-Step Preparation Example
A representative synthetic sequence based on patent literature for preparing methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate includes:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 5-nitroindoline-2-carboxylic acid ethyl ester | Reaction of 5-nitroindoline-2-carboxylic acid with potassium hydroxide in methanol/water at 53°C for 9.5 h | Yield: 93% |
| 2 | Reduction of 5-nitroindoline-2-carboxylic acid to 5-amino indole-2-carboxylic acid | Catalytic hydrogenation using Raney Ni in THF/methanol at 30°C under normal pressure for 15 h | Yield: 90% |
| 3 | Sulfonylation to form 5-methylsulfonyl amido indoline-2-carboxylic acid | Reaction of 5-amino indole derivative with methylsulfonyl chloride in anhydrous methylene chloride under ice bath conditions | Intermediate for further conversion |
| 4 | Conversion to acyl chloride derivative | Treatment with thionyl chloride in methylene chloride at 0 °C for 4 h | Used for coupling reactions |
| 5 | Esterification to methyl ester | Reaction with methanol or methylating agents under acidic or basic conditions (not explicitly detailed but standard in ester synthesis) | Final product formation |
This sequence illustrates the critical transformations: reduction of nitro to amino group, sulfonylation, and esterification steps.
Reaction Conditions and Optimization
Oxidation and Sulfonylation: The methylsulfonyl group is commonly introduced via sulfonyl chlorides, requiring anhydrous and low-temperature conditions (0 °C to room temperature) to control reaction selectivity and avoid side reactions.
Hydrogenation: Catalytic hydrogenation for nitro group reduction is performed under mild temperatures (around 30 °C) and atmospheric pressure using Raney nickel catalyst to preserve sensitive functional groups.
Esterification: Acid-catalyzed esterification or base-mediated methylation requires reflux or controlled heating in methanol or other solvents, sometimes with catalysts like sulfuric acid or potassium carbonate.
Comparative Summary Table of Preparation Methods
Research Findings and Practical Notes
The use of Raney nickel for selective reduction of nitro groups to amino groups in indole derivatives provides high yields and preserves other functional groups, which is critical for subsequent sulfonylation.
Sulfonylation with methylsulfonyl chloride is efficient but requires strict control of moisture and temperature to avoid hydrolysis or overreaction.
Esterification to the methyl ester is a well-established step but must be optimized to prevent hydrolysis or transesterification side products.
Industrial scale synthesis often employs continuous flow reactors for Fischer indole synthesis and optimized purification protocols to enhance yield and purity.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is recognized for its role as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy of drug candidates targeting specific receptors or pathways involved in these conditions .
Case Study: CFTR Modulators
Research has demonstrated that derivatives of this compound can potentiate the activity of cystic fibrosis transmembrane conductance regulator (CFTR) proteins. In a study involving various indole derivatives, compounds incorporating the indole-2-carboxylate moiety showed significant improvements in CFTR function in mutant cell lines, indicating their potential as therapeutic agents for cystic fibrosis .
Agricultural Chemistry
Enhancing Crop Protection
In agricultural chemistry, this compound is utilized to formulate agrochemicals that improve crop protection against pests and diseases. Its sulfonyl group contributes to the compound's bioactivity, making it effective in enhancing the efficacy of existing pesticides .
Data Table: Efficacy Studies
| Compound | Application | Efficacy (%) |
|---|---|---|
| This compound | Pest Control | 85% |
| Standard Pesticide | Pest Control | 75% |
Biochemical Research
Enzyme Inhibition Studies
The compound is also employed in biochemical research to study enzyme inhibition mechanisms. It provides insights into metabolic pathways and helps identify potential therapeutic targets for diseases linked to enzyme dysregulation .
Case Study: Metabolic Pathway Analysis
In a study focusing on one-carbon metabolism, researchers used this compound to investigate its effects on enzyme activity related to amino acid biosynthesis. The results indicated significant modulation of key enzymes involved in these pathways, highlighting its potential as a biochemical tool .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers with specific thermal and mechanical characteristics. Its incorporation into polymer matrices can enhance material performance for various applications .
Cosmetic Formulations
Anti-inflammatory Properties
In cosmetic chemistry, the compound is explored for its potential benefits in skincare products due to its anti-inflammatory properties. It may help reduce skin irritation and inflammation, making it a valuable ingredient in formulations aimed at sensitive skin .
Mechanism of Action
The mechanism of action of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer actions.
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The 5-position of the indole ring is critical for modulating electronic, steric, and biological properties. Below is a comparative analysis of substituents:
Key Observations :
- Electron Effects: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing electrophilicity at the indole core compared to electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) .
- Biological Relevance : Sulfonyl and sulfonamide groups (e.g., -SO₂CH₃, -SO₂NH₂) are associated with enhanced binding to biological targets, as seen in HIV-1 inhibitors () and antiproliferative agents .
Functional Group Variations at the 2-Position
The ester group at the 2-position is a common feature, but its modification impacts reactivity and downstream applications:
- Methyl Ester : Found in the target compound, it allows straightforward hydrolysis to carboxylic acids for further derivatization (e.g., hydrolyzes benzyloxy analogs to acids with 98% yield) .
- Ethyl Ester : Used in intermediates for HIV inhibitors (), ethyl esters may offer better solubility in organic solvents during synthesis .
Structural Modifications at the 3-Position
Physicochemical Properties
Biological Activity
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methylsulfonyl group, which enhances its solubility and potential interactions with biological targets. Below, we explore its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.
Target of Action
this compound acts on various biochemical pathways, notably influencing one-carbon metabolism, which is crucial for synthesizing amino acids and nucleotides. This mechanism may contribute to its broad spectrum of biological activities, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : The compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.
- Antimicrobial Effects : It demonstrates selective antibacterial activity against certain Gram-negative bacteria.
Pharmacokinetics
In silico studies have predicted the pharmacokinetic properties of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest favorable drug-likeness characteristics, indicating potential for therapeutic applications.
Anticancer Activity
Research indicates that this compound can inhibit the growth of various cancer cell lines. A comparative analysis of similar indole derivatives revealed significant anticancer properties:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Huh7 (liver) | 5.0 | Tubulin polymerization inhibition |
| Compound B | HeLa (cervical) | 8.7 | G2/M phase arrest |
| This compound | Various | TBD | TBD |
The specific IC50 values for this compound are still under investigation but are expected to be competitive based on the structure–activity relationship observed in similar compounds.
Anti-inflammatory Activity
In vitro studies have shown that this compound effectively inhibits COX-1 and COX-2 enzymes, contributing to its anti-inflammatory effects. For instance:
- COX Inhibition : Selective inhibition has been noted for compounds structurally similar to this compound.
Antimicrobial Activity
The compound has demonstrated selective antibacterial activity against pathogens such as Salmonella enterica and E. coli. This suggests potential applications in treating infections caused by resistant strains.
Case Studies
- Anticancer Studies : A study highlighted the efficacy of methylsulfonylindole derivatives in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the methylsulfonyl group was crucial for enhancing solubility and bioactivity .
- Anti-inflammatory Research : Another study reported that derivatives with similar structures exhibited dual COX-2/5-LOX inhibitory activity, suggesting a promising profile for treating inflammatory diseases .
- Neuropharmacological Applications : Research has also pointed towards the potential use of indole derivatives in neurodegenerative diseases due to their anticholinesterase activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate?
- Methodology : The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to introduce the methylsulfonyl group at the 5-position of the indole ring. Key steps include halogenation of the indole precursor, followed by coupling with a methylsulfonyl boronic acid derivative under inert conditions (argon/nitrogen) using a base (e.g., potassium carbonate) and solvents like DMF or toluene . Alternative routes may involve formylation or esterification of pre-functionalized indole intermediates, as seen in analogous compounds .
| Synthetic Step | Conditions | Key Parameters |
|---|---|---|
| Halogenation | NBS or NCS in DCM, 0–25°C | Control regioselectivity |
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80–100°C | Optimize catalyst loading and solvent |
| Esterification | Methanol, H₂SO₄ (catalytic), reflux | Monitor reaction completion via TLC |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms the structure by identifying chemical shifts for the methylsulfonyl group (δ ~3.0–3.5 ppm for CH₃SO₂) and indole protons. X-ray crystallography resolves the three-dimensional structure, particularly for verifying substituent positions and intermolecular interactions (e.g., hydrogen bonding) . Thermal stability is assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Q. How does the methylsulfonyl group influence the compound’s chemical reactivity?
- Methodology : The electron-withdrawing nature of the methylsulfonyl group deactivates the indole ring, directing electrophilic substitutions to less hindered positions (e.g., 4- or 6-position). This can be demonstrated computationally using density functional theory (DFT) to map electron density or experimentally via nitration/bromination studies .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure determination?
- Methodology : Use the SHELX software suite (SHELXL, SHELXS) for refinement, which allows for robust handling of twinned or high-resolution data . Cross-validate with NMR data (e.g., NOESY for spatial proximity) and computational models (molecular docking or DFT-optimized geometries) to resolve ambiguities in substituent orientation or hydrogen-bonding networks .
Q. What strategies optimize reaction yield in palladium-catalyzed couplings for this compound?
- Methodology : Screen bases (e.g., Cs₂CO₃ for enhanced solubility), ligands (e.g., XPhos for steric bulk), and solvents (e.g., THF vs. toluene). Continuous flow chemistry improves mixing and heat transfer, reducing side reactions . Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically.
Q. How do structural modifications impact biological activity against viral targets?
- Methodology : Replace the methylsulfonyl group with bioisosteres (e.g., trifluoromethyl, carboxamide) and evaluate antiviral potency via enzyme inhibition assays (e.g., HIV-1 integrase strand transfer activity). For example, trifluoromethyl analogs showed IC₅₀ values of 0.13 μM, suggesting enhanced lipophilicity improves target binding . Use molecular dynamics simulations to predict binding affinity changes and guide synthetic efforts.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodology : Verify purity via HPLC (>95%) and ensure consistent crystallization conditions (solvent, cooling rate). Compare experimental data with computational predictions (e.g., Gaussian for melting points) and consult multiple independent sources. For spectral conflicts, replicate experiments using standardized protocols (e.g., Bruker AVANCE III HD NMR) .
Structure-Activity Relationship (SAR) Studies
Q. What functional groups enhance the compound’s pharmacokinetic properties?
- Methodology : Introduce fluorine atoms (e.g., 5,6-difluoro analogs) to improve metabolic stability and blood-brain barrier penetration. Assess bioavailability via in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies in rodent models .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- Methodology : Use NIOSH-approved respirators (P95 filters) and wear nitrile gloves/lab coats to prevent dermal exposure. Avoid aqueous workups if the compound is moisture-sensitive; instead, use anhydrous solvents under inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
